molecular formula C7H5Br2FO B1304669 1,3-Dibromo-5-fluoro-2-methoxybenzene CAS No. 443-41-4

1,3-Dibromo-5-fluoro-2-methoxybenzene

Cat. No.: B1304669
CAS No.: 443-41-4
M. Wt: 283.92 g/mol
InChI Key: VFAXMVDRHMXZSH-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-fluoro-2-methoxybenzene, also known as 5-fluoro-2-methoxy-1,3-dibromobenzene, is an aromatic compound that is widely used in the synthesis of various organic compounds. It is a halogenated aromatic compound, with a molecular formula of C7H5Br2FO. This compound has a wide range of applications in the scientific research field, including its use as a synthetic intermediate, a reagent, and a catalyst.

Scientific Research Applications

Synthesis and Material Science

1,3-Dibromo-5-fluoro-2-methoxybenzene is used in the synthesis of various copolymers and materials. For instance, it plays a role in the creation of fluorene-based copolymers, which demonstrate significant photoluminescence and electroluminescence properties, making them suitable for applications in light-emitting devices (Cho et al., 2002).

Chemical Synthesis

This compound also finds applications in the field of chemical synthesis. It acts as a precursor for various organic transformations, particularly in reactions based on the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).

Organic Electronics

In the domain of organic electronics, this compound is utilized in synthesizing specific chromophores and compounds. For example, its derivatives are used in synthesizing a hexameric pyrene-fluorene chromophore, which exhibits promising spectral properties for potential use in optoelectronic devices (Alidağı et al., 2014).

Spectroscopy and Crystallography

The compound is also significant in spectroscopy and crystallography research. Studies involve understanding its crystal structure and intermolecular interactions, which can provide valuable insights for designing materials with specific properties (Misquitta et al., 2008).

Organic Chemistry Research

Moreover, it is employed in organic chemistry research for developing methods for site-selective cross-coupling reactions. This is crucial for the synthesis of complex organic molecules and materials (Sharif et al., 2013).

Polymer Science

Additionally, this compound is used in polymer science, particularly in the synthesis of conjugated polymers with potential applications in electronic and photonic devices (Toyota et al., 2003).

Safety and Hazards

Precautionary measures include avoiding inhalation, skin contact, and eye exposure. Proper protective equipment and handling procedures are crucial when working with this compound .

Future Directions

For more detailed information, you can refer to the provided MSDS and explore relevant peer-reviewed papers and technical documents . 🌟

Mechanism of Action

Target of Action

It is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 1,3-Dibromo-5-fluoro-2-methoxybenzene is also dependent on the specific reactions it is involved in. and nucleophilic substitution.

Pharmacokinetics

Its molecular weight of 28392 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dry room at normal temperature to maintain its stability . Additionally, safety precautions suggest avoiding formation of dust and aerosols , indicating that its physical form and the presence of other substances in its environment can affect its behavior.

Biochemical Analysis

Biochemical Properties

1,3-Dibromo-5-fluoro-2-methoxybenzene plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The interactions between this compound and biomolecules are often mediated through non-covalent bonds such as hydrogen bonds, van der Waals forces, and hydrophobic interactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can impact cell signaling by interacting with receptors and other signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to enzymes, leading to inhibition or activation of their activity. This compound may also influence gene expression by interacting with transcription factors and other regulatory proteins. The binding interactions are often specific and depend on the structural compatibility between this compound and the target biomolecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at high doses, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound may be metabolized by specific enzymes, leading to the formation of intermediate products that can further participate in biochemical reactions. The metabolic pathways involving this compound are complex and depend on the specific cellular context .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

1,3-dibromo-5-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAXMVDRHMXZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378803
Record name 1,3-dibromo-5-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-41-4
Record name 1,3-Dibromo-5-fluoro-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-dibromo-5-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,3-dibromo-5-fluoro-2-methoxy
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 2,6-dibromo-4-fluorophenol (214.5 g, 0.794 mol) in acetone (4.3 L), potassium carbonate (120.6 g, 0.874 mol) and methyl iodide (54.4 mL, 0.874 mol) were added at room temperature. The mixture was heated to reflux for 1.5 hours cooled to 25° C. and filtered, washing the filter cake with dichloromethane (2×1.5 L). The filtrate was concentrated in vacuo at 40° C. The crude product was slurred in dichloromethane (1 L) for 30 minutes at 25° C., filtered and concentrated in vacuo at 40° C. to give 1,3-Dibromo-5-fluoro-2-methoxybenzene as an off-white crystalline solid (223.3 g, 98.9%).
Quantity
214.5 g
Type
reactant
Reaction Step One
Quantity
120.6 g
Type
reactant
Reaction Step One
Quantity
54.4 mL
Type
reactant
Reaction Step One
Quantity
4.3 L
Type
solvent
Reaction Step One

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